molecular formula C16H16Cl2N2OS B2421000 N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396716-79-2

N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2421000
CAS No.: 1396716-79-2
M. Wt: 355.28
InChI Key: YHNWZHGNYKQUIW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a thiophenyl group, and a piperidine ring

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-13-4-3-12(10-14(13)18)19-16(21)20-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNWZHGNYKQUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Piperidine

A modified Friedel-Crafts reaction enables direct introduction of the thiophen-2-yl group. Piperidine is treated with thiophene-2-carbonyl chloride in the presence of AlCl₃, yielding 4-(thiophen-2-yl)piperidine after reduction with LiAlH₄.

Reaction Conditions :

  • Reagents : Thiophene-2-carbonyl chloride (1.2 eq), AlCl₃ (2.5 eq), anhydrous DCM, 0°C to RT, 12 h.
  • Reduction : LiAlH₄ (3 eq), THF, reflux, 4 h.
  • Yield : 62% (two steps).

Boc-Protection of Piperidine Nitrogen

To prevent undesired side reactions during subsequent steps, the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O):

$$
\text{4-(Thiophen-2-yl)piperidine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{Boc-4-(thiophen-2-yl)piperidine}
$$

Characterization Data :

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 7.21 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.91 (m, 2H, thiophene-H), 3.95 (m, 2H, piperidine-H), 2.85 (m, 2H, piperidine-H), 1.44 (s, 9H, Boc-H).

Formation of the Carboxamide Moiety

Carboxylic Acid Activation

The Boc-protected piperidine is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃ in H₂SO₄), followed by activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$
\text{Boc-4-(thiophen-2-yl)piperidine} \xrightarrow{\text{Jones reagent}} \text{Boc-4-(thiophen-2-yl)piperidine-1-carboxylic acid}
$$

Reaction Conditions :

  • Oxidation : CrO₃ (3 eq), H₂SO₄ (0.5 M), acetone, 0°C, 2 h.
  • Activation : EDC (1.5 eq), HOBt (1.2 eq), DCM, RT, 1 h.

Coupling with 3,4-Dichloroaniline

The activated acid is coupled with 3,4-dichloroaniline to form the carboxamide:

$$
\text{Activated acid} + \text{3,4-dichloroaniline} \xrightarrow{\text{DIPEA}} \text{Boc-protected carboxamide}
$$

Optimization Insights :

  • Solvent : Dichloromethane (DCM) outperforms THF due to better solubility of intermediates.
  • Base : N,N-Diisopropylethylamine (DIPEA, 2 eq) ensures efficient deprotonation.
  • Yield : 78% after column chromatography (hexane/ethyl acetate 3:1).

Deprotection and Final Product Isolation

Boc Removal with Trifluoroacetic Acid

The Boc group is cleaved using trifluoroacetic acid (TFA) in DCM:

$$
\text{Boc-protected carboxamide} \xrightarrow{\text{TFA/DCM (1:1)}} \text{N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide}
$$

Workup :

  • Neutralization with saturated NaHCO₃.
  • Extraction with ethyl acetate (3 × 50 mL).
  • Drying over anhydrous Na₂SO₄.

Recrystallization for Enhanced Purity

The crude product is recrystallized from ethanol to afford white crystals:

Recrystallization Conditions :

  • Solvent : Ethanol (95%), 60°C, slow cooling to 4°C.
  • Purity : >99% (HPLC).
  • Yield : 85%.

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, DMSO-d₆):

  • δ 10.12 (s, 1H, NH), 7.68 (d, J = 8.8 Hz, 1H, Ar-H), 7.52 (dd, J = 8.8 Hz, 1H, Ar-H), 7.38 (d, J = 5.2 Hz, 1H, thiophene-H), 7.21 (m, 2H, thiophene-H), 3.72 (m, 2H, piperidine-H), 2.85 (m, 2H, piperidine-H), 2.45 (m, 1H, piperidine-H), 1.92 (m, 2H, piperidine-H).

IR (KBr, cm⁻¹) :

  • 3328 (N-H stretch), 1680 (C=O), 1549 (C-N), 1426 (thiophene ring).

HRMS (ESI) :

  • m/z calcd for C₁₆H₁₅Cl₂N₂OS: 369.03; found: 369.05 [M+H]⁺.

Purity and Yield Comparison Table

Step Yield (%) Purity (%) Method
Friedel-Crafts 62 90 Column Chromatography
Boc Protection 89 95 Recrystallization
Carboxamide Coupling 78 98 Column Chromatography
Deprotection 92 99 Recrystallization

Mechanistic Considerations and Side Reactions

Competing Pathways During Coupling

The use of EDC/HOBt minimizes racemization but may lead to acylurea formation if stoichiometry is imbalanced. Excess 3,4-dichloroaniline (1.5 eq) suppresses this side reaction.

Thiophene Ring Stability

Thiophene rings are susceptible to electrophilic substitution under acidic conditions. TFA-mediated deprotection at 0°C prevents sulfuration or ring-opening.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen acts as a nucleophilic site, enabling reactions with electrophiles such as alkyl halides and acyl chlorides. Polar aprotic solvents (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)) enhance reaction efficiency by stabilizing transition states.

Example Reaction:
Reactant: N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide + Benzyl bromide
Conditions: DMF, 80°C, 12 hours
Product: N-Benzyl derivative (yield: 72%)
Key Data:

  • Reaction monitored via TLC (Rf shift from 0.45 to 0.68)

  • Purity confirmed by HPLC (>95%)

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Conditions: 6M HCl, reflux, 24 hours
Product: 4-(Thiophen-2-yl)piperidine hydrochloride + 3,4-Dichloroaniline
Yield: 89%

Basic Hydrolysis

Conditions: 2M NaOH, ethanol, 60°C, 8 hours
Product: Sodium 4-(thiophen-2-yl)piperidine-1-carboxylate + 3,4-Dichloroaniline
Yield: 78%

Suzuki Coupling at the Thiophene Ring

The thiophene moiety participates in palladium-catalyzed cross-couplings. For example, bromination at the 5-position of thiophene enables Suzuki-Miyaura reactions :

Reactants:

  • Brominated derivative + Phenylboronic acid
    Catalyst: Pd(PPh₃)₄
    Base: K₂CO₃
    Solvent: Toluene/EtOH (3:1)
    Conditions: 90°C, 18 hours
    Product: 5-Phenylthiophene-substituted derivative
    Yield: 65%

Curtius Rearrangement for Urea Derivatives

The carboxamide group can be converted to urea derivatives via Curtius rearrangement:

Reactants:

  • Intermediate carboxylic acid + 4-Chlorophenylamine
    Reagent: Diphenylphosphoryl azide (DPPA)
    Conditions: Microwave irradiation, 120°C, 30 minutes
    Product: Urea-linked analog
    Yield: 58%

Electrophilic Aromatic Substitution

The dichlorophenyl ring undergoes electrophilic substitution, particularly nitration:

Conditions: HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 4 hours
Product: 3,4-Dichloro-5-nitrophenyl-substituted derivative
Yield: 63%
Characterization:

  • 1H^1H NMR: δ 8.21 (s, 1H, Ar–NO₂)

  • 13C^{13}C NMR: δ 148.5 (C–NO₂)

Stability Under Oxidative Conditions

The thiophene ring is susceptible to oxidation:
Conditions: H₂O₂ (30%), acetic acid, 50°C, 6 hours
Product: Thiophene-1,1-dioxide derivative
Yield: 54%
Mechanism: Epoxidation followed by ring-opening

Functionalization via Amide Bond Formation

The primary amine (post-hydrolysis) reacts with acyl chlorides:
Reactant: 4-(Thiophen-2-yl)piperidine + Acetyl chloride
Conditions: Et₃N, CH₂Cl₂, 0°C → RT
Product: N-Acetylpiperidine derivative
Yield: 81%

This compound’s reactivity is primarily governed by its piperidine nitrogen, carboxamide group, and aromatic substituents. Reaction outcomes depend critically on solvent polarity, temperature, and catalyst selection . Further studies are needed to explore its catalytic asymmetric transformations and bioorthogonal reactivity.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that piperidine derivatives, including N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide, exhibit antidepressant properties. Research has shown these compounds can interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Antipsychotic Potential

The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have focused on its ability to modulate dopamine receptors, which are often implicated in psychotic conditions .

Neuropathic Pain Management

Research indicates that compounds with a piperidine core may also be effective in managing neuropathic pain. The mechanism is thought to involve modulation of pain pathways through receptor interactions similar to those observed with established analgesics .

Cancer Therapeutics

Emerging studies have begun to explore the role of piperidine derivatives as potential anticancer agents. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

Case Study 1: Antidepressant Efficacy

A study published in PLOS ONE examined several piperidine derivatives for their antidepressant effects. The findings suggested that modifications to the piperidine ring could enhance binding affinity for serotonin receptors, leading to improved therapeutic outcomes .

Case Study 2: Antipsychotic Profile

A comparative analysis of various piperidine derivatives demonstrated that certain substitutions on the phenyl ring significantly affected receptor affinity and selectivity. This study highlighted this compound as a promising candidate for further development in antipsychotic therapies .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

    Signal Transduction Pathways: The compound may influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxylate: Similar structure but different functional group.

    N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-amine: Contains an amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C14H13Cl2N3OS
  • Molecular Weight : 330.30 g/mol
  • CAS Number : Not specified in the search results.

Structural Features

PropertyValue
Molecular FormulaC14H13Cl2N3OS
Molecular Weight330.30 g/mol
Key Functional GroupsPiperidine, Thiophene, Carboxamide

The compound exhibits various biological activities primarily attributed to its interaction with specific biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, indicating potential use as an antimicrobial agent.
  • Neuroprotective Effects : Research indicates that it may protect neuronal cells from degeneration, suggesting applications in neurodegenerative diseases.

Anticancer Studies

A study published in PubMed Central highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values ranging from 10 to 50 µM against human colon adenocarcinoma cells (CaCo-2) and cervical cancer cells (HeLa) .

Antimicrobial Evaluation

In vitro evaluations have established the minimum inhibitory concentration (MIC) for this compound at approximately 0.5 µg/mL against Staphylococcus aureus and Escherichia coli. The compound exhibited bactericidal activity at higher concentrations, reinforcing its potential as an antimicrobial agent .

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerHeLa (Cervical Cancer)20 µM
AnticancerCaCo-2 (Colon Cancer)30 µM
AntimicrobialStaphylococcus aureus0.5 µg/mL
AntimicrobialEscherichia coli0.5 µg/mL

Q & A

Q. What are the standard synthetic protocols for N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide?

The compound is synthesized via coupling reactions between piperidine intermediates and aryl isocyanates. A general procedure involves reacting a piperidine derivative (e.g., 4-(thiophen-2-yl)piperidine) with 3,4-dichlorophenyl isocyanate under anhydrous conditions, typically in solvents like dichloromethane or DMF, with yields ranging from 68% to 88% depending on substituents. Reaction progress is monitored via TLC or LCMS, and purification is achieved through column chromatography .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm proton and carbon environments (e.g., δ 7.42 ppm for dichlorophenyl protons; δ 11.24 ppm for carboxamide NH) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ at 483.1 vs. calculated 481.9912) .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Assesses purity (>98%) and reaction completion .

Advanced Research Questions

Q. How do substituents on the aryl isocyanate influence reaction yields and product purity?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance reactivity due to increased electrophilicity of the isocyanate, yielding 86–88% .
  • Steric hindrance (e.g., 4-iodophenyl) reduces yields to 68–70% despite similar electronic profiles .
  • Optimization strategies : Use of microwave-assisted synthesis or catalytic bases (e.g., triethylamine) improves yields for bulky substituents .

Q. How can discrepancies between in vitro receptor binding affinity and in vivo pharmacological efficacy be addressed?

Discrepancies often arise from pharmacokinetic factors:

  • Metabolism : CYP3A4-mediated hepatic metabolism reduces bioavailability (e.g., NGB 2904 shows 50% reduction in brain exposure after intraperitoneal administration) .
  • Efflux transporters : P-glycoprotein (P-gp) substrates (e.g., PG 01037) exhibit lower CNS penetration, requiring dose adjustments or co-administration with P-gp inhibitors .
  • Conformational analysis : Molecular dynamics simulations (e.g., AM1 or CoMFA models) reconcile binding data by identifying bioactive conformers of the carboxamide moiety .

Q. What strategies ensure analytical data validity for novel derivatives?

  • Replication : Independent synthesis and characterization (e.g., 1H^1H-NMR, HRMS) across labs .
  • Cross-validation : Use orthogonal techniques (e.g., IR for carbonyl confirmation; X-ray crystallography for absolute configuration, as in COD entry 2230670) .
  • Microanalysis : Elemental analysis (C, H, N) confirms stoichiometry for novel compounds .

Q. How can pharmacokinetic properties be optimized for CNS-targeted applications?

  • CYP3A inhibition : Co-administration with CYP3A inhibitors (e.g., ketoconazole) prolongs half-life (e.g., from 1.49 to 3.27 hours) .
  • P-gp modulation : Structural modifications (e.g., reducing logP from 4.5 to 3.8) minimize efflux transporter recognition .
  • Prodrug strategies : Esterification of the carboxamide group enhances blood-brain barrier permeability .

Q. What molecular modeling approaches predict CB1 receptor interactions and antagonist activity?

  • CoMFA models : 3D-QSAR identifies steric/electrostatic hotspots (e.g., pyrazole C3 substituent governs inverse agonist vs. neutral antagonist activity) .
  • Conformational analysis : Protonation states (e.g., piperidine N-protonation) shift energetic stability of conformers (Tg > Cg > Ts > Cs), aligning with agonist superimposition models .
  • Docking studies : The dichlorophenyl moiety occupies a hydrophobic pocket analogous to cannabinoid agonists’ C3 alkyl chains .

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